molecular formula C24H21ClN6O2 B2632769 N-(4-chlorobenzyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide CAS No. 1207035-17-3

N-(4-chlorobenzyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide

Numéro de catalogue: B2632769
Numéro CAS: 1207035-17-3
Poids moléculaire: 460.92
Clé InChI: DBDUTZKEPQWZGF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound, N-(4-chlorobenzyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide, is a novel, high-affinity inhibitor of Dipeptidyl Peptidase-IV (DPP-4), as disclosed in the patent WO2023284503A1 . DPP-4 is a key enzyme responsible for the rapid inactivation of incretin hormones such as Glucagon-like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP) (PMID: 16373906) . By selectively inhibiting DPP-4, this compound is designed for research applications aimed at potentiating endogenous incretin activity, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism makes it a valuable pharmacological tool for investigating signaling pathways in type 2 diabetes mellitus and metabolic syndrome. Beyond its primary metabolic research applications, DPP-4 also plays a role in immunology and oncology by cleaving chemokines and cytokines, thereby modulating their activity (PMID: 19089389) . Consequently, this inhibitor provides researchers with a potent compound to probe the broader physiological and pathophysiological functions of DPP-4 in immune regulation and cancer biology, offering a structurally distinct alternative to other known DPP-4 inhibitors like sitagliptin for advanced in vitro and in vivo studies.

Propriétés

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN6O2/c1-15-3-6-18(11-16(15)2)20-12-21-23-28-31(24(33)29(23)9-10-30(21)27-20)14-22(32)26-13-17-4-7-19(25)8-5-17/h3-12H,13-14H2,1-2H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDUTZKEPQWZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NCC5=CC=C(C=C5)Cl)C3=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide typically involves multiple steps, starting with the preparation of the core pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin structure. This is followed by the introduction of the chlorobenzyl and dimethylphenyl groups through various organic reactions such as nucleophilic substitution and acylation. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to ensure cost-effectiveness and efficiency. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a larger scale.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-chlorobenzyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products

Applications De Recherche Scientifique

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.

    Biology: It may serve as a probe for investigating biological pathways and interactions, particularly those involving its unique structural features.

    Medicine: The compound could be explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: Its unique structure may make it useful in the development of new materials or as a catalyst in various industrial processes.

Mécanisme D'action

The mechanism of action of N-(4-chlorobenzyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and processes, leading to various effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide ()

  • Structural Differences: Replaces the pyrazolo[1,5-a]triazolo[3,4-c]pyrazinone core with a [1,2,4]triazolo[4,3-a]pyrazinone scaffold. A sulfanyl group at position 8 and a 2,5-dimethylphenyl acetamide substituent are present.
  • Implications: The sulfanyl group may enhance metabolic stability compared to oxygen-based linkages but could reduce solubility.

N-(2-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide (Compound 16, )

  • Structural Differences: Features a phenoxyethyl linker conjugated to a bulky antioxidant (3,5-di-tert-butyl-4-hydroxybenzamide). The core retains an amino group at position 6.
  • This contrasts with the target compound’s lack of antioxidant groups, implying divergent therapeutic applications .

Modifications to the Acetamide Side Chain

2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide ()

  • Structural Differences: Substitutes the triazolo-pyrazinone core with a pyrazolo-benzothiazin scaffold and replaces the 4-chlorobenzyl group with a 2-fluorobenzyl moiety.
  • Implications : Fluorine’s electronegativity may enhance binding affinity to hydrophobic pockets compared to chlorine. The benzothiazin core’s sulfone group could improve metabolic stability but reduce membrane permeability .

2-Chloro-N-(4-chlorobenzyl)acetamide ()

  • Structural Differences: A simpler precursor lacking the triazolo-pyrazinone core.
  • Implications : Highlights the importance of the heterocyclic core in conferring target specificity. The acetamide side chain alone may lack sufficient pharmacodynamic activity .

Comparative Data Table

Compound Name Core Structure Key Substituents Potential Biological Implications Reference
N-(4-chlorobenzyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide Pyrazolo[1,5-a]triazolo[3,4-c]pyrazinone 3,4-Dimethylphenyl; N-(4-chlorobenzyl)acetamide Enzyme/receptor modulation via aromatic interactions N/A
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide [1,2,4]Triazolo[4,3-a]pyrazinone 8-Sulfanyl; 2,5-dimethylphenyl acetamide Enhanced metabolic stability; steric hindrance
Compound 16 () [1,2,4]Triazolo[4,3-a]pyrazinone Phenoxyethyl-antioxidant conjugate Dual antioxidant and target-specific activity
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide Pyrazolo-benzothiazin 2-Fluorobenzyl; sulfone group Improved binding affinity; reduced permeability

Key Research Findings

Chlorobenzyl vs. Fluorobenzyl Groups : The 4-chlorobenzyl group in the target compound may offer greater lipophilicity than fluorobenzyl analogs, favoring blood-brain barrier penetration. However, fluorinated derivatives (e.g., ) could exhibit enhanced target selectivity due to fluorine’s electronegativity .

Sulfanyl vs. Oxygen-Based Linkages : Sulfanyl groups () improve resistance to oxidative degradation but may limit solubility. The target compound’s oxygen-containing core might prioritize solubility over stability .

Antioxidant Conjugates : Compounds like ’s derivative demonstrate the feasibility of dual-functionality designs, though the target compound’s simpler structure may favor pharmacokinetic simplicity .

Activité Biologique

N-(4-chlorobenzyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological investigation.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes a chlorobenzyl group and a pyrazolo-triazolo core. Here are some key properties:

PropertyValue
Molecular Formula C₁₈H₁₈ClN₅O₂
Molecular Weight 367.82 g/mol
CAS Number Not available
Solubility Soluble in DMSO and ethanol

The biological activity of N-(4-chlorobenzyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide is hypothesized to involve interactions with specific receptors and enzymes within the central nervous system (CNS). Preliminary studies suggest that it may modulate serotonin receptors and influence neurotransmitter levels.

Pharmacological Studies

Recent pharmacological evaluations have indicated that this compound exhibits:

  • Antidepressant-like effects : In animal models, the compound has shown the ability to increase serotonin levels in the brain.
  • Anxiolytic properties : Behavioral tests suggest potential anti-anxiety effects.
  • Neuroprotective activity : Some studies indicate a protective effect on neuronal cells under stress conditions.

Case Studies

  • Study on Antidepressant Effects :
    • A study conducted on rats demonstrated that administration of the compound resulted in a significant increase in extracellular serotonin levels after both acute and chronic treatment periods. The compound showed a dose-dependent response with effective doses ranging from 5 to 10 mg/kg .
  • Anxiolytic Activity Assessment :
    • In another experiment using the elevated plus maze test, subjects treated with the compound spent significantly more time in the open arms compared to controls, suggesting reduced anxiety levels .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of N-(4-chlorobenzyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide. Modifications to the chlorobenzyl group or variations in the pyrazolo-triazolo core could enhance receptor selectivity or potency.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.